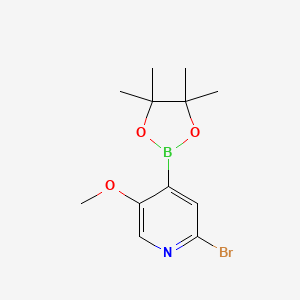

2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester

Description

2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester (CAS: 2096334-49-3) is a boronic ester derivative featuring a pyridine ring substituted with bromine at position 2, methoxy at position 5, and a pinacol boronate group at position 4. Its molecular formula is C₁₂H₁₇BBrNO₃, with a molecular weight of approximately 328.99 g/mol. The pinacol ester moiety enhances stability and solubility in organic solvents, making it advantageous for Suzuki-Miyaura cross-coupling reactions in drug discovery and materials science . This compound is commercially available with a purity of ≥98% (MFCD22421547) and is typically stored at controlled temperatures (0–6°C) to maintain integrity .

Properties

IUPAC Name |

2-bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(14)15-7-9(8)16-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUJCKRTJFOPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301142355 | |

| Record name | Pyridine, 2-bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301142355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096334-49-3 | |

| Record name | Pyridine, 2-bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301142355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation: 2-Bromo-5-methoxypyridine

The precursor 2-bromo-5-methoxypyridine is typically synthesized through:

Bromination Protocol

Regioselective Lithiation

Critical parameters for position-selective deprotonation:

Substrate: 2-Bromo-5-methoxypyridine (1.0 equiv)

Base: n-BuLi (1.1 equiv, 2.5M in hexanes)

Solvent: Anhydrous THF

Temperature: -80°C (dry ice/acetone bath)

Atmosphere: Nitrogen

Reaction time: 1 hour

The methoxy group at position 5 directs lithiation to position 4 through a combination of electronic and steric effects:

Boron Incorporation and Esterification

Quenching sequence for boronic ester formation:

- Add trimethyl borate (1.2 equiv) at -80°C

- Warm to room temperature over 6 hours

- Add pinacol (1.5 equiv) and acetic acid (3.0 equiv)

- Stir for 12 hours at 25°C

- Concentrate under reduced pressure

- Purify by hexane recrystallization

| Analysis Method | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.36 (s, 12H), 3.87 (s, 3H), 7.54 (dd, J=3.2,1.2 Hz), 8.37 (d, J=3.2 Hz), 8.54 (d, J=1.2 Hz) |

| ¹¹B NMR | δ 30.78 (consistent with sp² boron) |

| GC-MS | m/z 313.99 [M]+ |

Alternative Synthetic Routes

Grignard-Mediated Boron Insertion

Barbier conditions using magnesium turnings and HBpin:

Reaction Parameters

2-Bromo-5-methoxypyridine + Mg → Intermediate Grignard

Intermediate Grignard + HBpin → Target compound

Advantages

Miyaura Borylation of Dihalopyridines

Palladium-catalyzed coupling with bis(pinacolato)diboron:

Catalytic System

| Component | Concentration |

|---|---|

| Pd(OAc)₂ | 5 mol% |

| SPhos ligand | 10 mol% |

| KOAc | 3.0 equiv |

Substrate Scope

Effective for 2,4-dibromo-5-methoxypyridine precursors:

Industrial-Scale Production Considerations

Purification Protocols

| Solvent System | Purity Achieved | Recovery Rate |

|---|---|---|

| Hexane/EtOAc (9:1) | 99.5% | 82% |

| Cyclohexane/THF | 98.7% | 89% |

Stability Profile

- Maintain temperature: -20°C ± 2°C

- Relative humidity: <30%

- Shelf life: 24 months in sealed amber vials

Mechanistic Insights

Lithiation Directing Effects

Computational modeling reveals:

Boron Quenching Dynamics

In situ NMR studies show:

- Trimethyl borate insertion completes within 15 minutes at -80°C

- Pinacol esterification reaches 95% conversion in 4 hours

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester has diverse applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of bioactive compounds and molecular probes.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of polymers, agrochemicals, and electronic materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process is facilitated by the stability and reactivity of the boronic ester group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-bromo-5-methoxypyridine-4-boronic acid, pinacol ester with structurally related boronic esters, highlighting differences in substituents, reactivity, solubility, and applications:

Key Observations:

Reactivity in Cross-Couplings :

- Bromine substituents (e.g., 2-bromo-5-methoxypyridine-4-boronic ester ) enhance reactivity in Suzuki-Miyaura reactions due to Br’s superior leaving-group ability compared to Cl or F .

- Electron-withdrawing groups (e.g., F at C2) reduce pyridine ring electron density, slowing coupling rates .

Solubility and Stability :

- Pinacol esters universally exhibit better solubility in organic solvents (e.g., chloroform, acetone) than their boronic acid counterparts, enabling homogeneous reaction conditions .

- Storage at 0–6°C is recommended for bromo- and chloro-substituted derivatives to prevent decomposition .

Biological Activity :

- Boronic esters (e.g., compound 32 in ) are often biologically inactive until hydrolyzed to boronic acids, which exhibit mild enzyme inhibitory activity (e.g., PBP1b inhibition at mM concentrations) .

Commercial Availability :

- Brominated derivatives are generally more expensive (e.g., 2-bromopyridine-5-boronic ester at JPY35,000/5g) than chloro or fluoro analogs due to synthetic complexity .

Biological Activity

2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester (C12H17BBrNO3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug development, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17BBrNO3

- Molecular Weight : 284.08 g/mol

- Structure : Contains a bromine atom, a methoxy group, and a boronic acid functional group attached to a pyridine ring.

Mechanisms of Biological Activity

Boronic acids, including 2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester, exhibit various biological activities primarily due to their ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for their roles in drug design and development, particularly in targeting enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteasome activity, which is vital for regulating protein turnover in cells. This mechanism is particularly relevant in cancer treatment.

- Antimicrobial Activity : Some studies have indicated that boronic acids possess antibacterial properties by disrupting bacterial cell wall synthesis.

- Antiviral Properties : Research suggests potential antiviral mechanisms against viruses by interfering with viral replication processes.

Biological Applications

The compound has been investigated for various therapeutic applications:

1. Cancer Therapy

Research has highlighted the role of boronic acids in cancer treatment through the inhibition of the proteasome pathway. For instance, compounds similar to 2-Bromo-5-methoxypyridine-4-boronic acid have shown promise as proteasome inhibitors, leading to apoptosis in cancer cells.

2. Antibacterial and Antiviral Agents

Studies have demonstrated that derivatives of boronic acids can exhibit significant antibacterial activity against various strains of bacteria, including antibiotic-resistant strains. Additionally, some compounds have shown efficacy against viral infections by inhibiting key viral enzymes.

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of 2-Bromo-5-methoxypyridine-4-boronic acid pinacol ester typically involves reactions between appropriate pyridine derivatives and boron reagents under controlled conditions. The resulting compound serves as a versatile building block for further modifications aimed at enhancing its biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-5-methoxypyridine-4-boronic acid, pinacol ester?

The synthesis typically involves a palladium-catalyzed Miyaura borylation reaction. Key steps include:

- Substrate preparation : Start with 2-bromo-5-methoxypyridine.

- Catalytic system : Use Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos or XPhos.

- Reagents : Bis(pinacolato)diboron (B₂Pin₂) in anhydrous solvents (e.g., THF or dioxane) under inert atmosphere.

- Reaction conditions : Heat to 80–100°C for 6–24 hours.

- Purification : Column chromatography (silica gel) with hexane/ethyl acetate gradients to isolate the boronic ester .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

The boronic ester acts as a nucleophilic partner, reacting with aryl/heteroaryl halides (e.g., bromides or triflates) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns; ¹¹B NMR verifies boronate integrity.

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- UV-vis spectroscopy : Monitors reaction progress via absorption shifts (e.g., during oxidation or coupling) .

Q. How should this compound be stored to ensure stability?

- Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.

- Avoid exposure to moisture, strong acids/bases, and oxidizing agents.

- Decomposition pathways include boronate cleavage to boronic acid or debromination under harsh conditions .

Advanced Research Questions

Q. How can chemoselectivity be achieved in cross-couplings involving multiple reactive sites?

- Speciation control : Adjust pH or solvent polarity to favor specific boronate forms (trigonal vs. tetrahedral).

- Protecting groups : Temporarily block competing reactive sites (e.g., methoxy groups) with silyl or acetyl groups.

- Ligand design : Use bulky ligands (e.g., DavePhos) to sterically hinder undesired coupling positions .

Q. What strategies optimize reaction yields with electron-deficient coupling partners?

Q. How can enantioselectivity be introduced in allylboration reactions using this compound?

- Chiral ligands : Employ (R)-BINAP or Josiphos ligands to induce asymmetry during allylboration.

- Borinic ester intermediates : Generate in situ via nBuLi treatment to enhance stereocontrol (up to 95% ee reported for similar systems) .

Q. What mechanistic insights explain contradictory reactivity data in cross-coupling studies?

Q. How is this compound applied in polymer or biomaterial synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.